

# Investigating the Antifibrotic Properties of AZD2389: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational antifibrotic properties of **AZD2389**, a potent and orally active inhibitor of Fibroblast Activation Protein (FAP). **AZD2389** is currently under development by AstraZeneca for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying mechanisms and study designs.

### **Core Mechanism of Action**

**AZD2389** functions as a reversible and competitive inhibitor of FAP, a serine protease that is overexpressed on pathogenic fibroblasts in fibrotic tissues.[1][2] FAP is implicated in the progression of fibrosis through the cleavage of several proteins involved in extracellular matrix turnover and metabolism, such as  $\alpha$ 2-antiplasmin ( $\alpha$ 2-AP) and fibroblast growth factor 21 (FGF21).[1][2][3] By inhibiting FAP, **AZD2389** is proposed to prevent the degradation of these key substrates, thereby reducing fibrosis and improving liver health.[2][4]

# **Preclinical Antifibrotic Efficacy**

Significant preclinical evidence for the antifibrotic effects of **AZD2389** comes from a 29-week study in cynomolgus monkeys with diet-induced MASH.[1][3]

## **Quantitative Preclinical Data Summary**



| Parameter                                               | AZD2389<br>Treatment<br>Group            | Vehicle<br>Control Group | p-value      | Reference |
|---------------------------------------------------------|------------------------------------------|--------------------------|--------------|-----------|
| Histological<br>Improvement                             |                                          |                          |              |           |
| Improvement in Liver Fibrosis                           | 16% of animals                           | 5% of animals            | p=0.01       | [3]       |
| Improvement in MASLD Activity Score                     | 48% of animals                           | 20% of animals           | p=0.0008     | [3]       |
| Biomarker<br>Modulation                                 |                                          |                          |              |           |
| Increase in Intact<br>α2-Antiplasmin<br>(α2-AP)         | 34%                                      | 6%                       | Not Reported | [3]       |
| Increase in<br>Intact/Total<br>FGF21 Ratio<br>(Week 4)  | Statistically<br>Significant<br>Increase | No Significant<br>Change | p=0.036      | [3]       |
| Increase in<br>Intact/Total<br>FGF21 Ratio<br>(Week 29) | Statistically<br>Significant<br>Increase | No Significant<br>Change | p=0.029      | [2][3]    |
| Reduction in<br>Plasma Pro-C3                           | Statistically Significant Reduction      | No Significant<br>Change | p=0.0005     | [2]       |
| In Vitro Potency                                        |                                          |                          |              |           |
| FAP IC50                                                | 0.08 nM                                  | N/A                      | N/A          | [2]       |
| Murine Plasma<br>FAP IC50                               | 0.5 nM                                   | N/A                      | N/A          | [2]       |



Cynomolgus
Plasma FAP 0.4 nM N/A N/A [2]
IC50

# Preclinical Experimental Protocol: MASH Model in Cynomolgus Monkeys

Objective: To evaluate the therapeutic potential of **AZD2389** in a relevant animal model of MASH with fibrosis.

Model: Cynomolgus monkeys with diet-induced, biopsy-confirmed MASH (F1/F2 fibrosis stage).[1]

#### Study Design:

- Induction of MASH: Animals were fed a high-fat, high-sugar diet to induce MASH and liver fibrosis, confirmed by liver biopsy.
- Group Allocation: A total of 45 animals were randomized into two groups:
  - AZD2389 group (n=25)
  - Vehicle control group (n=20)
- Dosing: AZD2389 or a matching vehicle was administered orally for 29 weeks.[1][3]
- Monitoring: Throughout the study, the following parameters were monitored:
  - FAP activity
  - Compound exposure
  - Levels of intact α2-AP and FGF21
  - Safety and metabolic parameters
- Endpoint Analysis:



- Liver biopsies were collected at baseline and at the end of the treatment period.
- Histological changes were scored by an expert pathologist using the NASH CRN scoring criteria to assess improvements in NAFLD activity score and fibrosis.

# **Clinical Development Program**

**AZD2389** has progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

## **Summary of Clinical Trials**



| Trial Phase            | Title/Objective                                                                                                                                              | Status (as of late 2025) | Key Details                                                                                                                                | Reference |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase I                | A single and multiple ascending dose study to investigate safety, tolerability, pharmacokinetic s, and pharmacodynami cs of AZD2389 in healthy participants. | Completed                | Single and multiple ascending oral doses were administered to healthy volunteers.                                                          | [5][6]    |
| Phase I                | A study to assess the safety and tolerability of AZD2389 in individuals with varying levels of liver impairment.                                             | Ongoing                  | Single dose<br>administration to<br>participants with<br>normal liver<br>function and<br>mild, moderate,<br>or severe liver<br>impairment. | [7]       |
| Phase I (PET<br>Study) | To assess changes in liver uptake of [68Ga]Ga-FAPI-46 following single oral doses of AZD2389 in patients with advanced liver fibrosis.                       | Ongoing                  | Open-label, non-randomized study to measure FAP occupancy in the liver.                                                                    | [8]       |
| Phase IIa              | To evaluate the safety,                                                                                                                                      | Completed                | Randomized,<br>single-blind,                                                                                                               | [9][10]   |



tolerability, PK, and explore the PD effects of AZD2389 in participants with liver fibrosis and

compensated

cirrhosis.

placebocontrolled study.

# Visualizing the Science of AZD2389 Signaling Pathway and Mechanism of Action



Click to download full resolution via product page

Caption: Proposed mechanism of action for **AZD2389** in mitigating fibrosis.

# **Preclinical Study Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for the preclinical evaluation of AZD2389.



### **Clinical Development Pathway**



Click to download full resolution via product page

Caption: Developmental progression of AZD2389 from preclinical to clinical stages.

### Conclusion

**AZD2389** has demonstrated promising antifibrotic properties in a preclinical model of MASH by inhibiting FAP and modulating key biomarkers associated with fibrosis. The ongoing and completed clinical trials are crucial next steps in determining the safety, tolerability, and efficacy of this novel compound in patients with liver fibrosis. The data gathered from these studies will be instrumental in shaping the future of FAP inhibition as a therapeutic strategy for fibrotic diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD2389, a first in class candidate drug for the treatment of metabolic dysfunctionassociated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 2. FAP inhibitor AZD-2389 is a strong candidate for MASH treatment | BioWorld [bioworld.com]
- 3. FAP inhibitor AZD-2389 improves liver fibrosis and MASH | BioWorld [bioworld.com]
- 4. Reddit The heart of the internet [reddit.com]
- 5. AZD 2389 AdisInsight [adisinsight.springer.com]
- 6. A single and multiple ascending dose study to investigate safety, tolerability, pharmacokinetics, and pharmacodynamics of AZD2389 in healthy participants [astrazenecaclinicaltrials.com]
- 7. AZD2389 for Liver Disease · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. tipranks.com [tipranks.com]
- 9. tipranks.com [tipranks.com]
- 10. A study to evaluate the safety, tolerability, PK, and PD effects of AZD2389 in participants with liver fibrosis and compensated cirrhosis. [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [Investigating the Antifibrotic Properties of AZD2389: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15606120#investigating-the-antifibrotic-properties-of-azd2389]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com